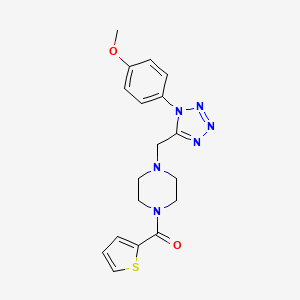

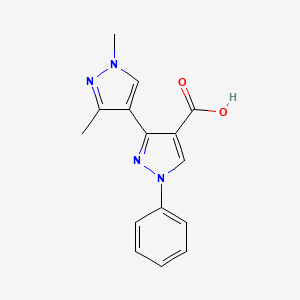

![molecular formula C14H16N2OS B2890544 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 313374-21-9](/img/structure/B2890544.png)

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of aminothiazole, which is known for its broad range of biological activities .

Synthesis Analysis

The synthesis of this compound involves the generation of a series of aminothiazole derivatives bearing N-2,5-dimethylphenyl and β-alanine . The exact synthesis process for “N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide” is not explicitly mentioned in the available sources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

This compound has been explored as a potential antimicrobial agent. In particular, it has been used in the synthesis of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . This is particularly important given the growing antimicrobial resistance among these pathogens, which is a major healthcare emergency worldwide .

Targeting Multidrug-Resistant Pathogens

The compound has been used in the development of aminothiazole derivatives bearing N-2,5-dimethylphenyl and β-alanine, which have been characterized for their antimicrobial activity using pathogens with defined resistance mechanisms . This research is crucial in the ongoing fight against multidrug-resistant pathogens.

3. Development of New Scaffolds for Antimicrobial Candidates N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide has been used in the development of new scaffolds for antimicrobial candidates . These scaffolds can be used to create new drugs that can effectively combat resistant strains of bacteria.

4. Activity Against Methicillin and Tedizolid/Linezolid-Resistant S. aureus Compounds derived from N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide have shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus . This is a significant finding given the increasing prevalence of drug-resistant strains of S. aureus.

Activity Against Vancomycin-Resistant E. faecium

Similarly, these compounds have also shown favourable activity against vancomycin-resistant E. faecium . This is another important finding, as E. faecium is a common cause of hospital-acquired infections and is increasingly resistant to vancomycin, a commonly used antibiotic.

Antifungal Activity

Some derivatives of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide have shown broad-spectrum antifungal activity against drug-resistant Candida strains . This is particularly noteworthy given the increasing incidence of fungal infections and the limited number of effective antifungal drugs currently available.

Zukünftige Richtungen

The future directions for the study of “N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide” could include further exploration of its antimicrobial properties, particularly against multidrug-resistant pathogens . Additionally, more research could be done to understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Eigenschaften

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-4-13(17)16-14-15-12(8-18-14)11-7-9(2)5-6-10(11)3/h5-8H,4H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZLVGANCKWACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2890465.png)

![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)

![4-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2890468.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2890469.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2890479.png)

![4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2890482.png)

![2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2890483.png)